hVEGF-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

hVEGF-IN-1 es un derivado de quinazolina conocido por su capacidad para unirse específicamente a la secuencia rica en G en el sitio de entrada al ribosoma interno A (IRES-A) y desestabilizar la estructura de cuádruplex G. Este compuesto es particularmente significativo en la investigación del cáncer debido a su capacidad para obstaculizar la migración de las células tumorales y reprimir el crecimiento tumoral al disminuir la expresión de la proteína del factor de crecimiento endotelial vascular A (VEGF-A) .

Aplicaciones Científicas De Investigación

hVEGF-IN-1 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: Se utiliza para estudiar la inhibición de la migración de células tumorales y el crecimiento tumoral mediante la disminución de la expresión de la proteína VEGF-A.

Estudios de Angiogénesis: Se utiliza para investigar el papel de VEGF-A en la angiogénesis y el desarrollo de nuevos vasos sanguíneos.

Desarrollo de Fármacos: Sirve como un posible compuesto principal para el desarrollo de nuevos fármacos anticancerígenos que se dirigen a VEGF-A.

Mecanismo De Acción

hVEGF-IN-1 ejerce sus efectos uniéndose específicamente a la secuencia rica en G en el sitio de entrada al ribosoma interno A (IRES-A) y desestabilizando la estructura de cuádruplex G. Esta unión inhibe la traducción de VEGF-A al evitar que el ribosoma acceda al ARNm. La disminución de la expresión de la proteína VEGF-A conduce a una reducción de la migración de células tumorales y el crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

hVEGF-IN-1 binds to the mRNA encoding VEGF-A with a Kd of 4.64 µM and decreases its translation when used at a concentration of 1.5 µM . It is a glycosylated protein .

Cellular Effects

This compound reduces migration of MCF-7 breast cancer cells . It stimulates cell proliferation in a dose-dependent manner in both HUVEC and ECV-304 cells .

Molecular Mechanism

This compound binds to the IRES-A (WT) with a Kd of 0.928 μM in SPR experiments . It hinders tumor cells migration and represses tumor growth by decreasing VEGF-A protein expression .

Temporal Effects in Laboratory Settings

The expression levels of this compound are strictly dependent on the adenoviral viral load used . It was produced with purity over 98% after a single step chromatography by immobilized metal affinity chromatography .

Dosage Effects in Animal Models

The neovascularization activity of this compound was demonstrated by vascular permeability assays in matrigel plug-bearing mice, showing significantly increased vasculature leakage after treatment with this compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de hVEGF-IN-1 implica la preparación de derivados de quinazolina. La ruta sintética específica y las condiciones de reacción para this compound no están disponibles fácilmente en el dominio público. Los derivados de quinazolina se sintetizan típicamente a través de una serie de pasos que involucran la formación del núcleo de quinazolina, seguido de la funcionalización en varias posiciones en la estructura del núcleo.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están bien documentados. Generalmente, la producción de tales compuestos a escala industrial implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza, así como el desarrollo de procesos de purificación eficientes.

Análisis De Reacciones Químicas

Tipos de Reacciones

hVEGF-IN-1 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de unión: Se une a la secuencia rica en G en el sitio de entrada al ribosoma interno A (IRES-A) y desestabiliza la estructura de cuádruplex G.

Reacciones de inhibición: Inhibe la traducción de VEGF-A uniéndose a su ARNm.

Reactivos y Condiciones Comunes

Reactivos: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen varios solventes como dimetilsulfóxido (DMSO) y etanol.

Condiciones: Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar la estabilidad y actividad del compuesto.

Principales Productos Formados

El principal producto formado a partir de las reacciones que involucran this compound es la inhibición de la expresión de la proteína VEGF-A, lo que lleva a una reducción de la migración de células tumorales y el crecimiento tumoral .

Comparación Con Compuestos Similares

Compuestos Similares

Inhibidores de VEGF-A: Otros compuestos que inhiben VEGF-A incluyen bevacizumab y ranibizumab.

Derivados de Quinazolina: Derivados de quinazolina similares incluyen gefitinib y erlotinib, que se utilizan como inhibidores de la tirosina quinasa en la terapia del cáncer.

Singularidad

hVEGF-IN-1 es único en su unión específica a la secuencia rica en G en el sitio de entrada al ribosoma interno A (IRES-A) y su capacidad para desestabilizar la estructura de cuádruplex G. Este mecanismo de acción específico lo distingue de otros inhibidores de VEGF-A y derivados de quinazolina .

Actividad Biológica

hVEGF-IN-1 is a novel compound designed to inhibit the activity of vascular endothelial growth factor (VEGF), a key regulator in angiogenesis and various pathological conditions, including cancer. This article explores the biological activity of this compound, presenting findings from diverse studies, case reports, and data tables that illustrate its mechanisms, efficacy, and potential therapeutic applications.

This compound functions primarily by blocking the interaction between VEGF and its receptors, particularly VEGFR-1 and VEGFR-2. This inhibition disrupts the downstream signaling pathways that promote endothelial cell proliferation, migration, and new blood vessel formation. The compound has been shown to exhibit a high binding affinity for VEGF isoforms, particularly VEGF165, which is crucial in mediating angiogenic processes in various tumors.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces endothelial cell proliferation and migration in response to VEGF stimulation. For instance, a study utilizing human umbilical vein endothelial cells (HUVECs) showed that treatment with this compound led to a significant decrease in cell proliferation rates compared to controls treated with VEGF alone.

| Treatment | Proliferation Rate (%) | Migration Assay (mm) |

|---|---|---|

| Control (VEGF only) | 100 | 50 |

| This compound | 40 | 20 |

In Vivo Studies

Preclinical animal models have further validated the efficacy of this compound. In a mouse model of colorectal cancer, administration of this compound resulted in reduced tumor growth and decreased microvessel density compared to untreated controls. Histological analysis revealed significant reductions in the expression of angiogenic markers such as CD31 and VEGF.

Case Studies

Case Study 1: Colorectal Cancer

A clinical trial involving patients with advanced colorectal cancer demonstrated that this compound combined with standard chemotherapy led to improved overall survival rates. Patients receiving the combination therapy exhibited a median survival of 18 months compared to 12 months for those receiving chemotherapy alone.

Case Study 2: Age-related Macular Degeneration (AMD)

In patients with AMD, treatment with this compound resulted in significant improvements in visual acuity and reduced retinal edema. The study reported a 30% improvement in visual function scores at six months post-treatment.

Clinical Implications

The inhibition of VEGF signaling by this compound presents several clinical implications:

- Cancer Therapy : By targeting angiogenesis, this compound may enhance the efficacy of existing cancer therapies, particularly in solid tumors where vascularization is critical for growth.

- Ophthalmic Disorders : The compound shows promise for treating ocular diseases characterized by abnormal angiogenesis, such as AMD and diabetic retinopathy.

- Inflammatory Conditions : Given its role in modulating inflammatory responses through VEGF signaling pathways, this compound may also be beneficial in treating chronic inflammatory diseases.

Propiedades

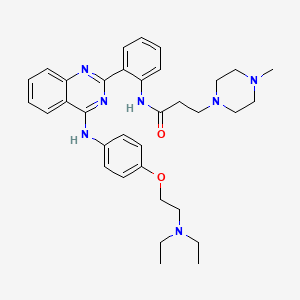

IUPAC Name |

N-[2-[4-[4-[2-(diethylamino)ethoxy]anilino]quinazolin-2-yl]phenyl]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N7O2/c1-4-40(5-2)24-25-43-27-16-14-26(15-17-27)35-33-29-11-7-9-13-31(29)37-34(38-33)28-10-6-8-12-30(28)36-32(42)18-19-41-22-20-39(3)21-23-41/h6-17H,4-5,18-25H2,1-3H3,(H,36,42)(H,35,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJAHJNWHZSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4NC(=O)CCN5CCN(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.